N-succinimidyl-5-(2-pyridyldithio)valerate
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Overview
Description
“N-succinimidyl-5-(2-pyridyldithio)valerate” (also known as SPDP) is a small molecule compound used in biomedical research and diagnostics . It acts as a cross-linker, facilitating the attachment of thiol-containing biomolecules (such as proteins or peptides) to different molecules or surfaces .
Synthesis Analysis
The synthesis of “this compound” involves chemical reactions with primary amines . After mild reduction of the dithiol, it can covalently link two target groups .Molecular Structure Analysis
The molecular formula of “this compound” is C14H16N2O4S2 . Its molecular weight is 340.42 . The IUPAC name is 2,5-dioxopyrrolidin-1-yl 5-(pyridin-2-yldisulfaneyl)pentanoate .Chemical Reactions Analysis
“this compound” is a heterobifunctional cross-linking reagent with amine and sulfhydryl reactivity . It is typically coupled initially to molecules containing primary amines by amide bonds .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 340.42 . It should be stored at a temperature of 28°C .Scientific Research Applications
Protein Modification and Conjugation
N-Succinimidyl-3-(2-pyridyldithio)propionate (a related compound to N-succinimidyl-5-(2-pyridyldithio)valerate) is used in protein thiolation and reversible protein-protein conjugation. This reagent introduces thiol groups into proteins like ribonuclease, gamma-globulin, and horseradish peroxidase, allowing for the preparation of protein-protein conjugates through thiol-disulphide exchange. This technique is reversible and can be used for applications such as the creation of enzyme conjugates and antibody conjugates (Carlsson, Drevin, & Axén, 1978).
Preparation of Immunoabsorbents
N-Succinimidyl-3-(2-pyridyldithio)propionate has been utilized for controlled coupling of proteins like BSA and lysozyme to Sepharose gelatin, creating immunoabsorbents. This method enables the formation of an immunoabsorbent capable of binding specific antibodies, useful in applications like antibody purification and immunoprecipitation (Habeeb, 1981).
Radioiodination of Proteins
N-Succinimidyl 5-(trialkylstannyl)-3-pyridinecarboxylates, derivatives of this compound, are used as precursors for labeling proteins with radioactive iodine. This application is significant in the field of nuclear medicine for imaging and therapeutic purposes, particularly for labeling monoclonal antibodies and other proteins (Garg, Garg, & Zalutsky, 1991).
Nucleic Acid Modification
N-succinimidyl-3-(2-pyridyldithio)propionate is used for introducing thiol groups at the 5'-termini of synthetic oligonucleotides. This method is essential for the modification of nucleic acids for applications such as molecular probes, therapeutic agents, or in the study of DNA-protein interactions (Gaur, Sharma, & Gupta, 1989).
Vibrational Studies and Bioconjugate Chemistry
Research on the vibrational properties of N-succinimidyl-3-(2-pyridyldithio)propionate and its derivatives provides insights into the bioefficacy of conjugates modified with these reagents. This information is valuable for understanding the interactions and stability of bioconjugates in various applications (Pal et al., 1997).
Isolation of Plasma Membranes
N-Succinimidyl 3-(2-pyridyldithio) propionate aids in the isolation of plasma membranes from amphibian embryos. It facilitates the separation of plasma membranes from other cell components, which is crucial in cellular and molecular biology research (Grunz, 1980).
Mechanism of Action
Target of Action
N-Succinimidyl-5-(2-pyridyldithio)valerate (SPDP) is a heterobifunctional crosslinker that primarily targets two groups: primary amines and thiols . The primary amines are typically found in proteins, particularly in the side chains of lysine residues. Thiols, on the other hand, are found in the side chains of cysteine residues .
Mode of Action
SPDP operates through its two functional groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithiol group . The NHS ester reacts with primary amines to form stable amide bonds . The 2-pyridyldithiol group, after mild reduction, can react with other thiols to form a disulfide bond . This allows SPDP to link two target groups together, typically a protein with a primary amine and a protein with a thiol .
Result of Action
The result of SPDP’s action is the formation of a covalent bond between a primary amine and a thiol, typically on two different proteins . This can result in a change in the function of these proteins, potentially leading to changes at the molecular and cellular level.
Action Environment
The action of SPDP can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the NHS ester and the 2-pyridyldithiol group . Additionally, the presence of other reactive groups can potentially interfere with SPDP’s ability to form bonds with its target groups. Finally, the stability of SPDP can be affected by temperature and light, with recommended storage temperatures being 28°C .
Biochemical Analysis
Biochemical Properties
N-succinimidyl-5-(2-pyridyldithio)valerate plays a significant role in biochemical reactions . Its N-hydroxysuccinimide ester group reacts with amino groups, and the 2-pyridyl disulphide structure reacts with aliphatic thiols . This allows it to interact with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cellular components
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with biomolecules . It can lead to enzyme inhibition or activation and changes in gene expression . The exact molecular mechanism of action is complex and depends on the specific biochemical context.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well characterized. It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(pyridin-2-yldisulfanyl)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-12-7-8-13(18)16(12)20-14(19)6-2-4-10-21-22-11-5-1-3-9-15-11/h1,3,5,9H,2,4,6-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQGFYSYSCHJNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCSSC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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